molecular formula C19H26N2O5S2 B2483862 N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide CAS No. 864842-33-1

N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide

Cat. No. B2483862
CAS RN: 864842-33-1
M. Wt: 426.55
InChI Key: FZCJPDDJMDWMFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the stepwise introduction of functional groups to a core structure, utilizing methods that can include nucleophilic substitution, coupling reactions, and protection/deprotection strategies. While the exact synthesis pathway for N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide is not directly detailed in the available literature, related compounds have been synthesized through reactions involving key intermediates such as benzaldehydes and hydrazinobenzenesulfonamide, indicating a potential route for the synthesis of complex sulfonamides (Gul et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by their ability to form crystalline structures, as observed through X-ray crystallography. These structures often display significant molecular interactions such as hydrogen bonding, which contribute to their stability and properties. For example, studies on related sulfonamide compounds have revealed crystalline structures with specific space groups and cell parameters, providing insight into the potential structural characteristics of N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamides (Al-Hourani et al., 2016).

Scientific Research Applications

Applications in Photodynamic Therapy and Cancer Treatment

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, particularly phthalocyanine 3, exhibited properties useful for photodynamic therapy in cancer treatment, including high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Potential as Anti-Cancer and Anti-HCV Agents

  • Küçükgüzel et al. (2013) discussed the synthesis of novel benzenesulfonamide derivatives, which showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. A selected compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Applications in Enzyme Inhibition

  • Gul et al. (2016) synthesized new benzenesulfonamides and evaluated them as carbonic anhydrase inhibitors. Some derivatives showed strong inhibition of human cytosolic isoforms, indicating potential for further anti-tumor activity studies (Gul et al., 2016).

Herbicide Degradation and Environmental Studies

  • Braschi et al. (1997) investigated the hydrolysis of the sulfonylurea herbicide triasulfuron, revealing the primary pathway of degradation and potential environmental impact (Braschi et al., 1997).

Studies on Sulfonamide Binding and Inhibition Mechanisms

  • Di Fiore et al. (2011) conducted inhibition and structural studies on N-substituted benzenesulfonamides, shedding light on their mechanism as carbonic anhydrase inhibitors (Di Fiore et al., 2011).

properties

IUPAC Name

N-(2-hydroxyethyl)-N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S2/c1-14-6-8-17(9-7-14)27(23,24)21(5)18-13-19(16(3)12-15(18)2)28(25,26)20(4)10-11-22/h6-9,12-13,22H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCJPDDJMDWMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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